Enpiperate

Übersicht

Beschreibung

N-Methyl-4-piperidylbenzilat, mit Tritium markiert ([3H]4NMPB), ist ein potenter Muskarinrezeptor-Antagonist. Es wird häufig in der biochemischen und pharmakologischen Forschung verwendet, um die Bindungseigenschaften und Mechanismen von Muskarinrezeptoren in verschiedenen Geweben, einschließlich Gehirn und Herz, zu untersuchen .

Herstellungsmethoden

Die Synthese von N-Methyl-4-piperidylbenzilat beinhaltet einen katalytischen Tritium-Austausch. Das Azid-Derivat von N-Methyl-4-piperidylbenzilat wird hergestellt, indem eine Azidgruppe in die Benzilsäureeinheit eingebaut wird . Die resultierende Verbindung wird gereinigt, um eine hohe Reinheit (>97%) zu erreichen, wie durch Dünnschichtchromatographie festgestellt wurde .

Vorbereitungsmethoden

The synthesis of N-methyl-4-piperidyl benzilate involves catalytic tritium exchange. The azide derivative of N-methyl-4-piperidyl benzilate is prepared by incorporating an azido group into the benzilic acid moiety . The resulting compound is purified to achieve a high level of purity (>97%) as established by thin-layer chromatography .

Analyse Chemischer Reaktionen

N-Methyl-4-piperidylbenzilat durchläuft verschiedene chemische Reaktionen, darunter:

Photoaffinitätsmarkierung: Dies beinhaltet die Bildung eines reversiblen Komplexes mit dem Azid vor der photolytischen Umwandlung in hochreaktive Nitrene.

Allosterische Hemmung: Bisquaternäre Pyridiniumoxime hemmen die Bindung von N-Methyl-4-piperidylbenzilat an Muskarinrezeptoren auf allosterische Weise und verringern die Geschwindigkeiten sowohl der Assoziation als auch der Dissoziation.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Properties

Research indicates that enpiperate can be modified to create prodrugs that exhibit improved stability and prolonged action in the lungs. A study evaluated a series of dibasic dipeptides linked to this compound, demonstrating significant enhancements in lung binding and retention compared to the parent compound . Key findings include:

- Stability in Biological Systems : The modified prodrug exhibited a half-life of 25.4 hours in lung homogenates, suggesting a favorable profile for sustained release .

- Lung Retention : In pharmacokinetic studies involving rats, the total lung concentration of the prodrug was significantly higher than that of this compound itself, indicating enhanced retention capabilities .

Therapeutic Applications

This compound's primary therapeutic applications revolve around respiratory conditions and neurological disorders. Its ability to selectively target muscarinic receptors positions it as a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its potential role in neurological contexts is being explored:

- Respiratory Diseases : The development of lung-retentive formulations aims to optimize delivery for conditions requiring localized treatment without systemic exposure .

- Neurological Disorders : Research has suggested the involvement of muscarinic receptors in various neurological conditions, including progressive supranuclear palsy and Parkinson's disease, where modulation of these receptors could provide therapeutic benefits .

Case Study 1: Lung Retention Studies

A series of experiments were conducted to assess the lung retention of this compound-derived prodrugs. The study found that compounds designed with specific linker groups exhibited significantly higher lung concentrations over time compared to traditional formulations .

| Time (h) | Prodrug Concentration (ng/mL) | Parent Drug Concentration (ng/mL) |

|---|---|---|

| 0.5 | 2.03 ± 0.45 | <LLOQ |

| 24 | 20,000 ± 611 | 361 ± 32 |

This data illustrates the effectiveness of the prodrug formulation in maintaining therapeutic levels within the lungs.

Case Study 2: Neurological Impact

A study investigating muscarinic receptor activity in patients with progressive supranuclear palsy highlighted the potential for this compound to modulate receptor activity effectively. By targeting specific receptor subtypes, this compound could alleviate some symptoms associated with these disorders .

Wirkmechanismus

N-methyl-4-piperidyl benzilate exerts its effects by binding to muscarinic receptors and forming a reversible complex with the azide group. Upon photoactivation, the azide is converted to a highly reactive nitrene, which covalently binds to the receptor . This process allows for the specific labeling and study of muscarinic receptors in various tissues .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-4-piperidylbenzilat wird mit anderen Muskarinrezeptor-Antagonisten verglichen, wie z. B. 3-Chinuclidinylbenzilat. Beide Verbindungen werden als Photoaffinitäts-Sonden für Muskarinrezeptoren verwendet, aber N-Methyl-4-piperidylbenzilat zeichnet sich durch seine hoch-affine Bindung und niedrige Nicht-spezifitätsbindung aus . Zu ähnlichen Verbindungen gehören:

3-Chinuclidinylbenzilat: Ein weiterer potenter Muskarinrezeptor-Antagonist, der in der Photoaffinitätsmarkierung verwendet wird.

Bisquaternäre Pyridiniumoxime: Diese Verbindungen wirken als allosterische Inhibitoren von Muskarinrezeptoren.

Biologische Aktivität

Enpiperate, a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables, case studies, and detailed research results.

Overview of this compound

This compound is recognized for its role as a muscarinic M3 receptor antagonist. It is structurally similar to other piperidine derivatives and has been studied for its pharmacokinetic properties and biological effects. The compound's design allows for modifications that enhance its stability and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with muscarinic receptors. These receptors are involved in numerous physiological processes, including smooth muscle contraction and glandular secretion. By antagonizing the M3 receptor, this compound can influence various downstream signaling pathways, leading to potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Properties

- Stability and Bioavailability :

- Inhibition of Cytochrome P450 :

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Lung Retention Studies : A study evaluated a prodrug form of this compound designed for pulmonary delivery. Results showed significant lung retention at 24 hours post-administration, indicating that structural modifications can enhance the compound's therapeutic potential .

- Comparative Efficacy : In comparative studies with other piperidine derivatives, this compound demonstrated superior binding affinity to muscarinic receptors, which correlates with enhanced biological activity .

Data Tables

The following table summarizes key pharmacokinetic data from studies involving this compound:

Eigenschaften

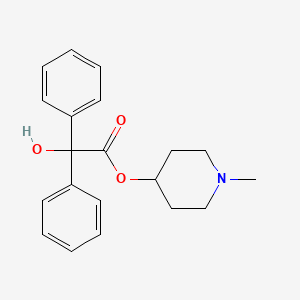

IUPAC Name |

(1-methylpiperidin-4-yl) 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYPGJCVNPPUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189664 | |

| Record name | Enpiperate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-67-1 | |

| Record name | 1-Methyl-4-piperidyl benzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3608-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enpiperate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NMPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enpiperate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-piperidyl diphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-PIPERIDYL BENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK86805EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.